4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of fluorine atoms into the pyrrolidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP4), a serine protease involved in glucose metabolism. By inhibiting DPP4, the compound can prolong the physiological actions of incretin hormones, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide: Another compound with a similar pyrrolidine ring structure and fluorine substitutions.
Fluorinated indole derivatives: Compounds with similar fluorination patterns and potential bioactivity.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3,5-difluoroaniline stands out due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2/c11-7-3-6(15)4-8(12)9(7)16-2-1-10(13,14)5-16/h3-4H,1-2,5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJBHZPRIAOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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